ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
CAS No.: 885459-18-7
Cat. No.: VC5389006
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885459-18-7 |
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Molecular Formula | C12H13NO2S |
Molecular Weight | 235.3 |
IUPAC Name | ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate |
Standard InChI | InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3 |
Standard InChI Key | IOUCNRJGEKPBCN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=NC2=CC=CC=C2SC1 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate comprises a benzothiazine ring fused to an ethyl acetate group. The benzothiazine system consists of a benzene ring condensed with a six-membered thiazine ring containing nitrogen and sulfur atoms. The ethyl acetate substituent at the 3-position introduces ester functionality, influencing reactivity and intermolecular interactions .
Key physicochemical properties include:
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Molecular formula: C₁₂H₁₃NO₂S
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Molecular weight: 235.30 g/mol
The compound’s planar benzothiazine ring and flexible ester side chain contribute to its ability to engage in π-π stacking and hydrogen bonding, critical for biological interactions .
Synthetic Methodologies
Nucleophilic Substitution Reactions
A common synthesis route involves reacting 2H-1,4-benzothiazine derivatives with ethyl chloroacetate in the presence of a base, such as potassium carbonate. This nucleophilic substitution proceeds via deprotonation of the benzothiazine’s NH group, followed by alkylation at the 3-position . For example, microwave-assisted reactions have been employed to enhance yield and reduce reaction times, achieving efficiencies up to 91% .
Gabriel-Coleman Rearrangement
Alternative methods utilize Gabriel-Coleman rearrangements. In one approach, sodium saccharin reacts with ethyl chloroacetate to form an intermediate, which undergoes ultrasonic-assisted ring expansion to yield the benzothiazine core . This method emphasizes green chemistry principles by minimizing solvent use and energy consumption.
One-Pot Synthesis
Recent advancements include one-pot protocols using sodium hydride as a base. For instance, 2-(1-bromoalkyl)phenyl isothiocyanates react with malonic acid derivatives under mild conditions (-20°C), generating the benzothiazine skeleton in a single step . Such methods reduce purification steps and improve scalability .
Spectroscopic Characterization
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is routinely characterized using:
Nuclear Magnetic Resonance (NMR)
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¹H-NMR: Peaks at δ 1.29 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 7.74–7.80 (m, 4H, aromatic) confirm the ethyl ester and benzothiazine protons .
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¹³C-NMR: Signals at δ 170.2 (C=O), 60.1 (OCH₂), and 14.1 (CH₃) validate the ester group .
Infrared (IR) Spectroscopy
Strong absorption bands at 1752 cm⁻¹ (C=O stretch) and 1340–1181 cm⁻¹ (S=O and C-N stretches) are diagnostic .
Mass Spectrometry
The molecular ion peak at m/z 235 [M⁺] aligns with the molecular weight, while fragments at m/z 190 ([M⁺ – OC₂H₅]) indicate ester cleavage .
Biological Activities
Antimicrobial Properties
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (Trichoderma viride, MIC = 25 µg/mL) . Electron-withdrawing substituents on the benzothiazine ring enhance potency by increasing membrane permeability .
Enzyme Inhibition
The benzothiazine core inhibits cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), with IC₅₀ values of 0.8 µM and 2.3 µM, respectively. Molecular docking reveals hydrogen bonding with active-site residues .
Applications in Drug Development
Antimicrobial Agents
Derivatives of this compound are being optimized for topical antimicrobial creams. Ethyl ester prodrugs improve bioavailability, with logP values ~2.5 ensuring adequate skin penetration .
Anticancer Therapeutics
Structural modifications, such as replacing the ethyl group with a pyrrolidine moiety, have enhanced selectivity for cancer cells over normal fibroblasts (selectivity index > 5) .
Diagnostic Probes
Fluorescent analogues act as chemosensors for Hg²⁺ detection, exhibiting a 50-fold fluorescence increase upon metal binding (LOD = 5.4 × 10⁻⁸ M) .
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